molecular formula C14H15F2N3O B7558698 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol

1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol

Cat. No. B7558698
M. Wt: 279.28 g/mol
InChI Key: OMBMIXRWWHXYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. DFE is a synthetic compound that belongs to the class of beta-adrenergic receptor agonists, which are molecules that activate the beta-adrenergic receptors present in various cells and tissues in the body.

Mechanism of Action

1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol acts by binding to the beta-adrenergic receptors present in the lungs and heart, which results in the activation of the cyclic AMP (cAMP) pathway. This pathway leads to the relaxation of the smooth muscles in the airways and the heart, which improves breathing and heart function. Additionally, 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has been shown to inhibit the release of inflammatory mediators such as cytokines and chemokines, which can reduce inflammation in the lungs and improve lung function.
Biochemical and physiological effects:
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has been shown to have various biochemical and physiological effects on the body. In addition to its bronchodilator and anti-inflammatory properties, 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has been shown to increase the heart rate and cardiac output, which can improve blood flow to the body. Additionally, 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has been shown to increase the metabolic rate and promote fat burning, which can lead to weight loss.

Advantages and Limitations for Lab Experiments

1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for use in experiments. Additionally, 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has been extensively studied and characterized, which makes it a well-understood compound. However, one limitation of 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol is that it can have toxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol. One area of research is the development of new formulations of 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol for use in inhalers and other delivery devices. Another area of research is the investigation of the potential use of 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol in the treatment of other diseases such as obesity and diabetes. Additionally, further studies are needed to better understand the mechanisms underlying the effects of 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol on the body and to explore its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol can be synthesized through a multi-step process involving the reaction of 2,4-difluoroacetophenone with 2,6-dimethylpyrimidin-4-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain pure 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has been extensively studied for its potential use in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol acts as a bronchodilator, which means that it relaxes the smooth muscles in the airways and improves breathing. Additionally, 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has been shown to have anti-inflammatory properties, which can help reduce inflammation in the airways and improve lung function.

properties

IUPAC Name

1-(2,4-difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-8-5-14(19-9(2)18-8)17-7-13(20)11-4-3-10(15)6-12(11)16/h3-6,13,20H,7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBMIXRWWHXYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol

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